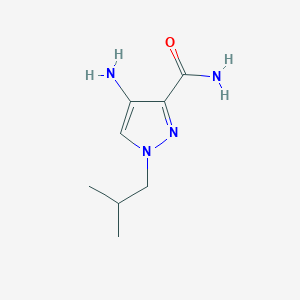
4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide is a nitrogen-containing heterocyclic compound Heterocyclic compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with isobutyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts or polymers.
Mecanismo De Acción
The mechanism of action of 4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Another nitrogen-containing heterocyclic compound with significant biological activities.
Pyrrolopyrazine: Known for its antimicrobial and anticancer properties.
Uniqueness
4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide is unique due to its specific structure, which allows it to interact with a distinct set of biological targets. This specificity can lead to unique therapeutic effects and applications in drug discovery.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-amino-1-(2-methylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-5(2)3-12-4-6(9)7(11-12)8(10)13/h4-5H,3,9H2,1-2H3,(H2,10,13) |
Clave InChI |
ORFLUNJDJAEEJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C(=N1)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



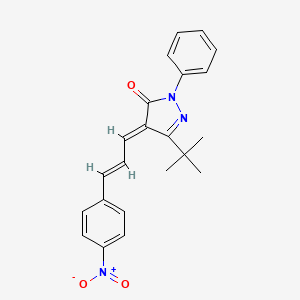
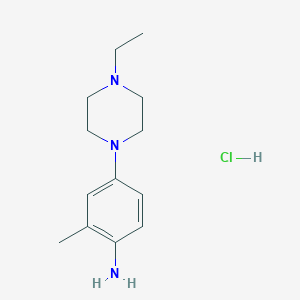
![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
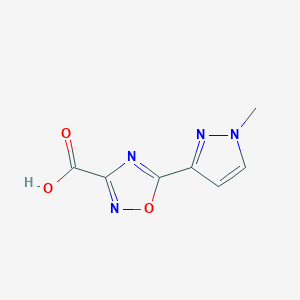
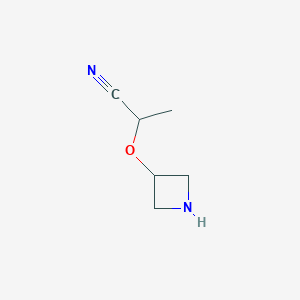

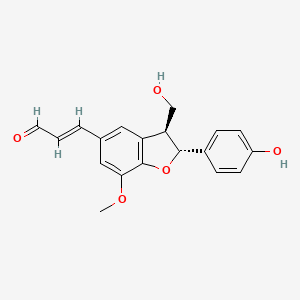
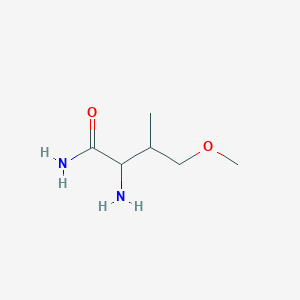

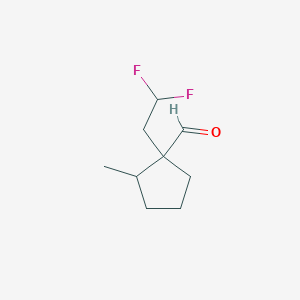
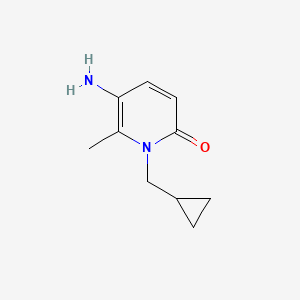
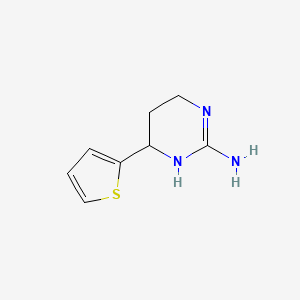
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
